(R)-3-Amino-2-(hydroxymethyl)propanoic acid
CAS No.: 1217700-75-8
Cat. No.: VC0554238
Molecular Formula: C4H9NO3
Molecular Weight: 119.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217700-75-8 |
|---|---|
| Molecular Formula | C4H9NO3 |
| Molecular Weight | 119.12 |
| IUPAC Name | (2R)-2-(aminomethyl)-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 |
| Standard InChI Key | UHLNJPIGFDWGTP-GSVOUGTGSA-N |
| SMILES | C(C(CO)C(=O)O)N |
Introduction
Chemical Identity and Nomenclature
(R)-3-Amino-2-(hydroxymethyl)propanoic acid is identified by the CAS registry number 1217700-75-8. This compound is known by several synonyms in scientific literature and commercial catalogs:
| Parameter | Value |
|---|---|
| Common Name | (R)-3-Amino-2-(hydroxymethyl)propanoic acid |
| CAS Number | 1217700-75-8 |
| IUPAC Name | (2R)-2-(aminomethyl)-3-hydroxypropanoic acid |
| Alternative Names | (R)-3-Amino-2-(hydroxymethyl)propionic acid; (2R)-3-amino-2-(hydroxymethyl)propanoic acid; Propanoic acid, 3-amino-2-(hydroxymethyl)-, (2R)- |
| InChI | InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 |
| InChIKey | UHLNJPIGFDWGTP-GSVOUGTGSA-N |
| SMILES | C(C@HC(=O)O)N |
The compound belongs to the family of β-amino acids, specifically β³-amino acids, characterized by having the amino group at the 3-position of the propanoic acid backbone .
Physical and Chemical Properties
(R)-3-Amino-2-(hydroxymethyl)propanoic acid possesses distinct physicochemical properties that influence its behavior in chemical reactions and biological systems:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol |
| Exact Mass | 119.058243149 Da |
| Physical State | Solid |
| XLogP3-AA | -4.1 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
The compound exhibits high polarity and hydrophilicity as indicated by its negative XLogP3-AA value of -4.1 . This property, combined with its multiple hydrogen bonding sites, contributes to its good water solubility—an advantageous characteristic for pharmaceutical applications and biological studies .
Structural Characteristics
Stereochemistry
(R)-3-Amino-2-(hydroxymethyl)propanoic acid features a single stereocenter at the C-2 position with the R configuration. This specific stereochemistry distinguishes it from its enantiomer, (S)-3-amino-2-(hydroxymethyl)propanoic acid (CAS: 930784-11-5), which has different biological and chemical properties .
Functional Groups
The compound contains three key functional groups:
-
A primary amine group (-NH₂) at the 3-position
-
A hydroxymethyl group (-CH₂OH) attached to the 2-position
-
A carboxylic acid group (-COOH) at the 1-position
This multi-functional nature provides diverse reaction sites for chemical modifications, making it valuable in synthetic organic chemistry and peptide synthesis .
Applications and Biological Activities
(R)-3-Amino-2-(hydroxymethyl)propanoic acid has several established and potential applications across different fields:
Pharmaceutical Research
The compound serves as a valuable building block in medicinal chemistry:
-
Component in drug synthesis pathways
-
Precursor for complex bioactive molecules
-
Structural element in peptidomimetics
Peptide Chemistry
As a β-amino acid, it can be incorporated into peptide chains to:
-
Enhance metabolic stability of peptide drugs
-
Create peptides with novel secondary structures
Biotechnology Applications
In biotechnology, the compound functions as:
-
A building block for synthesizing peptides and proteins
| Supplier | Product Number | Package Size | Purity | Price (USD) | Reference Date |
|---|---|---|---|---|---|
| Sigma-Aldrich | 714119 | 50 mg | ≥96% (TLC) | $297 | 2023-06-20 |
| American Custom Chemicals Corporation | CCH0002968 | 50 mg | 95.00% | $912.60 | 2021-12-16 |
| American Custom Chemicals Corporation | CCH0002968 | 1 g | 95.00% | $2,474.85 | 2021-12-16 |
| Crysdot | CD21017386 | 1 g | 95+% | $1,568 | 2021-12-16 |
| Chemenu | CM220150 | 1 g | 95% | $1,477 | 2021-12-16 |
The relatively high cost reflects the complexity of its synthesis and purification, as well as its specialized applications in research and pharmaceutical development .
| Parameter | Information |
|---|---|
| GHS Pictograms | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280: Wear protective gloves/protective clothing/eye protection/face protection | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Recommended Personal Protective Equipment
When handling this compound, the following protective measures are recommended:
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